![molecular formula C7H8ClF2N3O2 B2722730 2-(Aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2361880-90-0](/img/structure/B2722730.png)
2-(Aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride is a chemical compound that has gained significant attention in scientific research. It is also known as Alisertib and is a selective inhibitor of the aurora kinase A enzyme. This enzyme plays a crucial role in cell division, and its inhibition has shown potential in the treatment of cancer.
Scientific Research Applications
Synthesis and Characterization
- Pyrimidine derivatives, including those similar to 2-(Aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid; hydrochloride, have been synthesized and characterized through various chemical reactions. These compounds have been studied for their structural properties and potential applications in medicinal chemistry and materials science (Grant et al., 1956).
Crystal Structure and Molecular Interaction
- Research on cocrystals involving pyrimidine units with various carboxylic acids has provided insights into the structural configurations and hydrogen bonding patterns. These studies contribute to understanding the molecular interactions and potential applications of pyrimidine derivatives in designing new materials and pharmaceuticals (Rajam et al., 2018).
Antimicrobial and Anti-inflammatory Properties
- Some pyrimidine derivatives have been evaluated for their anti-bacterial activity against both gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents. The specific structural features of these compounds, such as the cyano and amino groups, contribute to their biological activity (Deshmukh et al., 2009).
- Additionally, some derivatives have shown anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents for treating inflammation-related conditions (Tozkoparan et al., 1999).
Novel Synthetic Routes and Chemical Reactivity
- Innovative synthetic methods have been developed for the preparation of pyrimidine derivatives, demonstrating the versatility and reactivity of these compounds in organic synthesis. These methodologies contribute to expanding the chemical toolbox for synthesizing novel pyrimidine-based compounds with potential applications in various fields (Chernyshev et al., 2014).
properties
IUPAC Name |
2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O2.ClH/c8-6(9)5-3(7(13)14)2-11-4(1-10)12-5;/h2,6H,1,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMICSYVYXVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CN)C(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.